3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6-3-2-4-7(6)9-8-5/h2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQBWLXUUVFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,4-pentadiene with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography and distillation are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce more saturated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivatives have shown promise as therapeutic agents. Research indicates that these compounds may act as aldosterone synthase inhibitors, which could be beneficial in treating conditions related to hypertension and heart failure . The structural features of this compound allow for modifications that enhance its pharmacological properties.
Case Studies
- Aldosterone Synthase Inhibition : A study demonstrated that certain derivatives of this compound exhibited significant inhibition of aldosterone synthase activity. This suggests potential use in managing disorders associated with excessive aldosterone production .
- Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound allows for the development of novel anticancer agents .
Agricultural Applications
Pesticide Development
The compound has been explored for its potential use as a pesticide. Its unique chemical structure may contribute to the development of new agrochemicals that target specific pests while minimizing environmental impact. Research is ongoing to evaluate the efficacy and safety of these compounds in agricultural settings.
Material Science
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Additionally, it may be used to develop smart materials with responsive characteristics .
Summary Table of Applications
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Aldosterone synthase inhibitors | Potential treatment for hypertension |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Agricultural Chemistry | Pesticide development | Targeting specific pests |
| Material Science | Polymer synthesis | Enhances mechanical properties |
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Effects
Key derivatives of tetrahydrocyclopenta[c]pyrazole differ in substituents at the 3-position or nitrogen atoms, which modulate electronic, steric, and pharmacological properties.
Table 1: Structural and Spectral Comparisons
Key Observations:
- Electron-Donating Groups (e.g., CH₃): The methyl group at position 3 (as in the target compound) contributes to upfield shifts in ¹H/¹³C NMR (e.g., δ 2.20 for CH₃) due to its inductive effect .
- N-Methylation (e.g., 1,3-dimethyl derivative): Introduces steric hindrance and alters hydrogen-bonding capacity, as seen in NOE correlations between N-CH₃ and cyclopentyl protons .
Table 2: Pharmacological Comparisons
Key Findings:
- N-Type Calcium Channel Inhibition: The bicyclic pyrazole core is critical for this activity, with substituents like methyl or aryl groups modulating potency .
- Vasorelaxant Effects: Derivatives lacking steric bulk (e.g., unsubstituted NH groups) show enhanced phosphodiesterase inhibition, improving cardiovascular activity .
- Agrochemical Potential: Ethyl ester derivatives serve as precursors for functionalized molecules with applications in crop protection .
Physicochemical and Crystallographic Properties
Substituents influence molecular packing and solubility:
- Dimethylated vs. Non-Methylated Derivatives: The dimethylated compound (1,3-dimethyl) exhibits molecular stacking due to steric effects, while non-methylated analogs form hydrogen-bonded dimers (N-H···N interactions; distance 2.415 Å) .
- Solubility Trends: Methyl and trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .
Biological Activity
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant effects. This article synthesizes recent research findings on the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound involves regioselective base-metal catalyzed reactions and microwave-assisted methods. Characterization techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compounds .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed potent cytotoxic effects against various cancer cell lines:
- Selectivity for Skin Cancer : The compound showed selective cytotoxicity against melanoma cell lines (A375 and SK-Mel-28) compared to non-cancerous HaCaT keratinocytes. The half-maximal inhibitory concentration (IC50) values indicated strong anti-proliferative effects .
- Mechanism of Action : The compound induces apoptosis through both intrinsic and extrinsic pathways. This was evidenced by increased reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and activation of caspases .
Anti-Tyrosinase Activity
In addition to anticancer properties, this compound has been evaluated for its anti-tyrosinase activity:
- Inhibition Assays : In a mushroom tyrosinase inhibition assay, several derivatives including this compound displayed significant inhibitory activity with IC50 values ranging from 15.9 µM to over 500 µM. Notably, one derivative exhibited higher potency than established inhibitors like arbutin and kojic acid .
Antioxidant Activity
The compound also demonstrates antioxidant properties:
- Free Radical Scavenging : Studies have shown that certain derivatives exhibit noteworthy free radical-scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its molecular structure. Variations in substituents on the pyrazole ring significantly influence its potency against cancer cells and its ability to inhibit tyrosinase:
| Compound | Activity Type | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| P2 | Anticancer | < 10 | Melanoma > Non-cancerous |
| P14 | Anti-Tyrosinase | 15.9 | Higher than arbutin |
| P6 | Antioxidant | Not specified | Not specified |
Case Studies
Several case studies illustrate the effectiveness of this compound in cancer research:
- Triple-Negative Breast Cancer : A derivative was tested against triple-negative breast cancer cell lines showing cytotoxicity in the low micromolar range (0.25 to 0.49 µM). The study highlighted the compound's ability to disrupt microtubules and induce apoptosis through ROS accumulation .
- Melanoma Cells : In another study focusing on melanoma cells, the compound demonstrated significant anti-proliferative effects through apoptosis activation pathways .
Q & A
Q. How can researchers validate the enantiomeric purity of chiral derivatives (e.g., S-3,6-dimethyl analogs)?
- Answer: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or circular dichroism (CD) spectroscopy confirms enantiopurity. For example, (S)-configured pyrrolo-pyrazoles showed distinct retention times compared to (R)-isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
